molecular formula C25H32N4O5 B11136787 N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide

N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide

Cat. No.: B11136787
M. Wt: 468.5 g/mol
InChI Key: NCCRQPSHKIZGBS-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromenyl moiety, a piperazine ring, and a dimethylaminoethyl group, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide typically involves multiple steps:

    Formation of the Furochromenyl Moiety: The initial step involves the synthesis of the 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl structure. This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Acetylation: The furochromenyl compound is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Piperazine Introduction: The acetylated product is reacted with piperazine under reflux conditions to introduce the piperazine ring.

    Dimethylaminoethyl Group Addition: Finally, the compound is reacted with 2-(dimethylamino)ethyl chloride in the presence of a base like triethylamine to attach the dimethylaminoethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the furochromenyl moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or dimethylaminoethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of furochromenyl derivatives with biological macromolecules. Its structural features make it a potential candidate for probing enzyme activities and receptor binding.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It could be explored for its activity against various diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide involves its interaction with specific molecular targets. The furochromenyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The dimethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The piperazine ring can interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Similar in structure but with a naphthalimide core instead of a furochromenyl moiety.

    2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide: Similar furochromenyl structure but with different substituents.

Uniqueness

N-[2-(dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide is unique due to its combination of a furochromenyl moiety, a piperazine ring, and a dimethylaminoethyl group. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H32N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[4-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C25H32N4O5/c1-16-15-33-21-13-22-19(11-18(16)21)17(2)20(25(32)34-22)12-24(31)29-9-7-28(8-10-29)14-23(30)26-5-6-27(3)4/h11,13,15H,5-10,12,14H2,1-4H3,(H,26,30)

InChI Key

NCCRQPSHKIZGBS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)N4CCN(CC4)CC(=O)NCCN(C)C)C

Origin of Product

United States

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